molecular formula C11H11N3S B3356907 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- CAS No. 69467-06-7

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

Cat. No.: B3356907
CAS No.: 69467-06-7
M. Wt: 217.29 g/mol
InChI Key: SBIGNNZSPFBXIC-UHFFFAOYSA-N
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Description

Contextualization of 1,2,4-Triazine (B1199460) Derivatives in Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of medicinal and materials science, with nitrogen-containing ring systems being particularly prominent. ijpsr.info Within this vast field, 1,2,4-triazines, which are six-membered aromatic rings containing three nitrogen atoms at the 1, 2, and 4 positions, represent a critical area of study. ijpsr.infowikipedia.org These compounds are classified as electron-deficient heterocycles, a property that imparts unique reactivity and facilitates their participation in a variety of chemical transformations, including inverse electron-demand Diels-Alder reactions. wikipedia.org

The significance of 1,2,4-triazine derivatives is largely rooted in their broad and potent biological activities. Researchers have extensively documented their potential across numerous therapeutic areas. ijpsr.info These derivatives have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. ijpsr.infonih.gov This wide pharmacological spectrum has established the 1,2,4-triazine scaffold as a "privileged structure" in medicinal chemistry, making it a valuable template for the design and development of novel therapeutic agents. researchgate.net Their versatility also extends to agricultural applications, where certain derivatives have been developed as herbicides. globalscitechocean.com

Structural Features and Nomenclature of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

The formal IUPAC name, 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-, precisely describes the molecular architecture of the compound. The structure is built upon a central 1,2,4-triazine ring. nih.gov

The key structural components are:

1,2,4-Triazine Core : A planar, six-membered aromatic ring with the molecular formula C₃H₃N₃. The nitrogen atoms are located at positions 1, 2, and 4, which dictates the ring's electronic properties and geometry. wikipedia.orgnih.govnist.gov

5-(4-methylphenyl) Group : Attached to the carbon atom at the 5th position of the triazine ring is a 4-methylphenyl group, also known as a p-tolyl group. This substituent consists of a benzene (B151609) ring with a methyl group at the para position.

3-(methylthio) Group : A methylthio group (-SCH₃) is substituted at the carbon atom in the 3rd position of the triazine ring.

The combination of the electron-deficient triazine core with the aryl and methylthio substituents creates a molecule with specific electronic and steric properties that are central to its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-
PropertyValue
Molecular FormulaC₁₁H₁₁N₃S
Molecular Weight217.29 g/mol
Core Heterocycle1,2,4-Triazine
Substituent at C3Methylthio (-SCH₃)
Substituent at C54-methylphenyl (p-tolyl)

Historical Trajectory and Evolution of Research on Substituted Triazines

The study of triazines dates back to the 19th century, with the 1,3,5-triazine (B166579) isomer being one of the earliest recognized organic compounds. globalscitechocean.com Initial research focused on fundamental synthesis, with classic methods like the Pinner (1890) and Bamberger (1892) syntheses laying the groundwork for accessing these heterocyclic systems. wikipedia.orgwikiwand.com

The 20th century witnessed a significant expansion in triazine chemistry, driven by the discovery of their widespread applications. A major breakthrough was the development of 1,3,5-triazine derivatives, such as melamine, which became a precursor to commercial resins, and cyanuric chloride, a vital component in reactive dyes. wikipedia.org In the 1950s, the discovery of the herbicidal properties of triazine derivatives, like atrazine, revolutionized agriculture and marked a pivotal moment in the commercial application of this class of compounds. researchgate.net

In recent decades, the research focus has increasingly shifted towards the biomedical potential of substituted triazines, particularly the 1,2,4- and 1,3,5-isomers. researchgate.net Advances in synthetic methodologies and a deeper understanding of structure-activity relationships have enabled the development of highly specialized triazine derivatives. researchgate.net Contemporary research is often directed at synthesizing novel analogues for specific biological targets, such as kinase inhibitors for cancer therapy, and exploring their use in advanced materials like dendrimers for drug delivery. researchgate.netnih.gov This evolution from foundational synthesis to targeted, application-driven research underscores the enduring importance of the triazine scaffold in chemical science.

Properties

IUPAC Name

5-(4-methylphenyl)-3-methylsulfanyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGNNZSPFBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219675
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69467-06-7
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069467067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for 1,2,4 Triazine, 5 4 Methylphenyl 3 Methylthio

De Novo Synthesis Approaches to the 1,2,4-Triazine (B1199460) Ring System

The foundational synthesis of the 1,2,4-triazine ring system involves the assembly of the heterocyclic core from acyclic precursors. These de novo approaches are critical for creating the specific substitution pattern seen in 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine.

Cyclocondensation Reactions Employed

Cyclocondensation reactions are the cornerstone for constructing the 1,2,4-triazine ring. These reactions typically involve the joining of two or more precursor molecules with the elimination of a small molecule like water or ammonia. A prevalent method for synthesizing analogous 3-(methylthio)-1,2,4-triazines involves a multi-step, one-pot sequence starting from acetal (B89532) intermediates. reading.ac.uk

The process begins with the reaction of an appropriate acetal with thiosemicarbazide (B42300), which first leads to the formation of an imine. This is followed by the methylation of the thiol group of the thiosemicarbazide moiety using an alkylating agent such as iodomethane (B122720). The final and key step is the acid-catalyzed ring closure, which yields the aromatic 1,2,4-triazine ring. reading.ac.uk Alternative strategies for forming the 1,2,4-triazine ring include the condensation of α-diketones with amidrazones or S-methylthiosemicarbazide. tandfonline.com Another established route is the reaction between acid hydrazides and 1,2-dicarbonyl compounds, often in the presence of ammonium (B1175870) acetate, which can be facilitated by microwave irradiation. tandfonline.com The intramolecular Staudinger-aza-Wittig reaction represents another, more specialized method for creating fused and tetrahydro-1,2,4-triazines from azido-hydrazide precursors. nih.govnih.gov

Table 1: Cyclocondensation Strategies for 3,5,6-Trisubstituted-1,2,4-Triazines

MethodologyKey PrecursorsReagents & ConditionsProduct TypeReference
Acetal Condensation & CyclizationAryl acetals, Thiosemicarbazide1) PTSA, EtOH, RT; 2) Iodomethane; 3) Acetic acid3-(Methylthio)-6-aryl-1,2,4-triazines reading.ac.uk
One-Pot Dicarbonyl Condensationα-Diketones, Acid hydrazides, Ammonium acetateSilica gel, Triethylamine, Microwave irradiation3,5,6-Trisubstituted-1,2,4-triazines tandfonline.com
Intramolecular Staudinger-Aza-WittigAzido-hydrazide precursorsTriphenylphosphine (or other phosphines)Fused/Tetrahydro-1,2,4-triazines nih.gov

Precursor Chemistry and Starting Materials

The selection of appropriate starting materials is crucial as they directly determine the final substitution pattern of the triazine ring. For the synthesis of 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine, the key precursors would be a p-tolyl-substituted 1,2-dicarbonyl compound and a thiosemicarbazide derivative.

Specifically, a common route utilizes an acetal intermediate derived from a p-tolyl ketone, such as 1-(p-tolyl)-2,2-diethoxyethanone. reading.ac.uk This component provides the C5 and C6 atoms of the triazine ring and the 5-(4-methylphenyl) substituent. The remaining part of the heterocycle (N1, N2, N4, and C3) is sourced from thiosemicarbazide. Subsequent methylation of the thiol group with iodomethane installs the 3-(methylthio) moiety. reading.ac.uk In broader contexts, a variety of starting materials can be used, including ketones, aldehydes, alkynes, and amidines, to generate diverse 1,2,4-triazine derivatives. rsc.orgresearchgate.net

Post-Cyclization Functionalization Strategies

Once the 1,2,4-triazine core is assembled, further chemical diversity can be introduced through functionalization of the existing substituents.

Modification of the 3-(Methylthio) Group

The 3-(methylthio) group is a versatile handle for post-cyclization modification. A primary transformation is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. For instance, 3-(methylthio)-6-aryl-1,2,4-triazines can be readily oxidized to the corresponding 3-(methylsulfonyl) derivatives using reagents like potassium peroxymonosulfate (B1194676) (Oxone®). reading.ac.uk The resulting methylsulfonyl group is an excellent leaving group, which can then be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the C3 position.

Additionally, the 3-(methylthio) group can be involved in nucleophilic substitution reactions, though this is less common than substitution of the corresponding sulfone. reading.ac.uk In related systems, heterocyclic thiols are often alkylated to form thioethers, demonstrating the reactivity of sulfur at this position. researchgate.net

Table 2: Representative Modification of the 3-(Methylthio) Group

Starting MaterialReaction TypeReagents & ConditionsProductYieldReference
3-(Methylthio)-6-phenyl-1,2,4-triazineOxidationOxone®, Water/THF, RT, 2h3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine66% reading.ac.uk

Derivatization at the 5-(4-Methylphenyl) Moiety

Functionalization of the 5-(4-methylphenyl) group after the formation of the triazine ring offers another avenue for creating analogues. Standard aromatic chemistry techniques can be applied, although the reactivity may be influenced by the electron-withdrawing nature of the 1,2,4-triazine ring. Potential modifications include electrophilic substitution (e.g., halogenation or nitration) on the phenyl ring or free-radical reactions at the benzylic methyl group (e.g., bromination with N-bromosuccinimide).

While specific examples for the title compound are not prevalent, direct C-H functionalization of the triazine ring itself at the C5 position has been reported. researchgate.net For instance, 5-H-1,2,4-triazines can react with lithium acetylides to form 5-alkynyl-1,2,4-triazines. This demonstrates that the C5 position is susceptible to modification, suggesting that derivatization of a pre-existing C5-aryl group is also plausible, though potentially more challenging. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced techniques and adherence to green chemistry principles to improve efficiency and reduce environmental impact. The synthesis of 1,2,4-triazines has benefited from these advancements. Microwave-assisted organic synthesis (MAOS) has been successfully employed to accelerate the formation of 1,2,4-triazines, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net

Ultrasound-assisted methods have also been developed for synthesizing triazine derivatives, which can enhance reaction rates and yields. mdpi.com Furthermore, there is a growing interest in solvent-free reaction conditions and the use of eco-friendly solvents like water, which align with the principles of sustainable chemistry. researchgate.netnih.gov For example, green and highly efficient methods for synthesizing 5-amino-1,2,4-triazines have been developed under solvent- and catalyst-free conditions. researchgate.net These advanced and sustainable techniques offer powerful tools for the efficient and environmentally benign production of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- and its derivatives. mdpi.com

Catalytic Synthesis Protocols

The formation of the 1,2,4-triazine ring, the central step in synthesizing the target compound's precursor, is often facilitated by catalysis. Both Brønsted and Lewis acids can be employed to promote the crucial cyclocondensation reaction.

Acid Catalysis: The reaction between an α-dicarbonyl compound (or its synthetic equivalent, such as an α-haloketone) and a hydrazine (B178648) derivative like thiosemicarbazide or thiocarbohydrazide (B147625) is the most common route to the 5-aryl-3-thioxo-1,2,4-triazine core. This condensation and subsequent cyclization can be effectively catalyzed by mineral acids. For instance, the synthesis of related 4-amino-3-thioxo-1,2,4-triazin-5-ones has been achieved through a ring closure reaction catalyzed by a few drops of concentrated hydrochloric acid (HCl) in refluxing ethanol. scirp.orgsemanticscholar.orgscirp.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine derivative, thereby driving the cyclization forward.

Lewis Acid Catalysis: Lewis acids have also been demonstrated to catalyze the formation of 1,2,4-triazine rings, albeit through different reaction pathways. In one example, the Lewis acid zinc chloride (ZnCl₂) was used to promote a formal [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines to regioselectively produce 1,2,4-triazines under mild conditions. nih.gov While the specific substrates differ from the direct synthesis of the target compound, this demonstrates the utility of Lewis acids in activating reactants for 1,2,4-triazine synthesis. Such catalysts function by coordinating to heteroatoms, thereby polarizing bonds and lowering the activation energy for key bond-forming steps.

The following table summarizes representative catalytic conditions for related 1,2,4-triazine syntheses.

Catalyst TypeSpecific CatalystReactantsSolventConditionsYieldReference
Brønsted AcidConc. HClα,β-Unsaturated keto-acid and ThiocarbohydrazideAbsolute EthanolRefluxNot Specified scirp.org
Lewis AcidZnCl₂1,2,4,5-Tetrazine and EnamineTHF50 °C, 12-14 hModerate to High nih.gov

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods that reduce energy consumption, minimize waste, and avoid hazardous solvents. The synthesis of 1,2,4-triazines, including the title compound, can be significantly improved by adopting green chemistry principles, primarily through the use of alternative energy sources like microwave irradiation and sonication. ijpsr.info

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. ijpsr.info For the synthesis of 1,2,4-triazine precursors, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. A notable example is the solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, a related triazine thione. mdpi.comresearchgate.net Under microwave irradiation (2 min), the product was obtained in 98% yield, whereas the conventional method required 2 hours of reflux to achieve a 62% yield. researchgate.net This efficiency stems from the direct and rapid heating of the polar reaction mixture, bypassing the slower process of conventional thermal conduction.

Sonochemical Synthesis: Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. Sonochemical methods have been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives, often allowing reactions to be conducted in greener solvents like water or ethanol-water mixtures at ambient temperature. scirp.org These protocols can shorten reaction times to as little as 5 minutes while achieving yields of over 75%. scirp.org

The table below compares conventional and green synthetic methods for related triazine compounds.

MethodEnergy SourceConditionsReaction TimeYieldReference
ConventionalThermal Heating (Reflux)Ethanol, Acetic Acid2 hours62% researchgate.net
GreenMicrowave IrradiationSolvent-free, Acetic Acid2 minutes98% researchgate.net
ConventionalThermal Heating (Reflux)Not Specified5-6 hours69% scirp.org
GreenUltrasonic IrradiationWater, Room Temp30-35 minutes84% scirp.org

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- proceeds via a key intermediate, 5-(4-methylphenyl)-3-thioxo-2,3-dihydro-1,2,4-triazine. The formation of this intermediate from 4-methylphenacyl bromide and thiosemicarbazide is a multi-step transformation involving nucleophilic substitution, condensation, and cyclization.

The proposed mechanism is as follows:

Initial Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of thiosemicarbazide attacking the electrophilic α-carbon of 4-methylphenacyl bromide. This results in the displacement of the bromide ion and the formation of an S-alkylated isothiosemicarbazide intermediate.

Condensation: The primary amino group (-NH₂) of the isothiosemicarbazide intermediate then undergoes a condensation reaction with the ketone carbonyl group. This step involves a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone-like intermediate.

Intramolecular Cyclization (Ring Closure): The terminal nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the imine carbon formed in the previous step.

Dehydration and Aromatization: The resulting heterocyclic intermediate readily loses a molecule of water (dehydration) under the reaction conditions (often aided by acid catalysis) to form the stable, aromatic 1,2,4-triazine ring. scirp.org This yields the precursor, 5-(4-methylphenyl)-1,2,4-triazine-3-thiol, which exists in tautomeric equilibrium with the 3-thione form.

S-Methylation: The final step is a straightforward nucleophilic substitution where the thiol(ate) intermediate is treated with a methylating agent, such as methyl iodide, to afford the target compound, 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-.

This sequence of reactions provides a reliable and versatile method for constructing the 5-aryl-3-(methylthio)-1,2,4-triazine scaffold.

Reactivity Profiles and Chemical Transformations of 1,2,4 Triazine, 5 4 Methylphenyl 3 Methylthio

Reactivity of the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is an electron-deficient heterocyclic system, a characteristic that dictates its reactivity. The presence of three nitrogen atoms withdraws electron density from the ring carbons, making the core susceptible to specific classes of reactions, most notably inverse electron demand Diels-Alder reactions and nucleophilic attacks. researchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The electron-poor nature of the 1,2,4-triazine ring makes it an excellent diene component for inverse electron demand Diels-Alder (IEDDA) cycloadditions. nih.gov This type of reaction is a powerful method for the synthesis of other N-heterocyclic compounds. nih.gov The reaction typically proceeds with an electron-rich dienophile, such as an enamine, ynamine, or a strained alkene, to form a bicyclic intermediate. researchgate.netresearchgate.netsigmaaldrich.com This intermediate is generally unstable and undergoes a retro-Diels-Alder reaction to expel a molecule of dinitrogen (N₂), resulting in the formation of a new, highly substituted aromatic ring, such as a pyridine. researchgate.netnih.gov

The utility of IEDDA reactions involving 1,2,4-triazines has been widely recognized in various fields, including natural product synthesis and bioorthogonal chemistry, due to their rapid reaction rates and high specificity under mild conditions. nih.govsigmaaldrich.com The substituents on the triazine core play a significant role in modulating its reactivity; electron-withdrawing groups typically enhance the rate of cycloaddition. nih.gov

Dienophile TypeProduct TypeKey Features
Strained Alkenes/AlkynesPyridinesRapid, bioorthogonal "click" reaction, loss of N₂. nih.govresearchgate.net
EnaminesPyridinesRearomatisation occurs via elimination of an amine. researchgate.net
YnaminesPyridinesHighly reactive dienophiles for IEDDA reactions. researchgate.netsigmaaldrich.com
AmidinesPyrimidinesProvides access to different heterocyclic cores. researchgate.net

Nucleophilic Additions and Substitutions

The electron deficiency of the 1,2,4-triazine core also renders it susceptible to attack by nucleophiles. Generally, 1,2,4-triazines exhibit high reactivity toward nucleophiles, which can allow for the direct introduction of various substituents onto the ring. researchgate.net Nucleophilic attack can occur at the carbon atoms of the triazine ring, leading to the formation of an intermediate adduct. researchgate.net Depending on the substrate and reaction conditions, this adduct can then undergo further transformations.

While direct displacement of a hydrogen atom (nucleophilic aromatic substitution of hydrogen, SNArH) is possible, it is more common for a nucleophile to displace a suitable leaving group attached to the ring. In the case of the title compound, the 3-(methylthio) group, particularly after oxidation, serves this role effectively (see Section 3.2.2). Studies on analogous azine systems have detailed the mechanisms of nucleophilic attack, which can proceed through a stepwise Meisenheimer complex or, in some cases, a concerted SNAr mechanism. nih.gov

Transformations Involving the 3-(Methylthio) Substituent

The 3-(methylthio) group is a key functional handle on the molecule, offering avenues for transformation through oxidation and nucleophilic displacement.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylthio group (-SCH₃) can be readily oxidized to form the corresponding methylsulfinyl (sulfoxide, -SOCH₃) or methylsulfonyl (sulfone, -SO₂CH₃) groups. This transformation is significant as it dramatically alters the electronic properties of the substituent, converting it from a potential electron-donating group to a potent electron-withdrawing group, and creates an excellent leaving group for substitution reactions.

Common and effective oxidizing agents for this purpose include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (marketed as Oxone®). reading.ac.uk The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, a study involving similar 3-(methylthio)-6-aryl-1,2,4-triazines demonstrated a clean conversion to the 3-(methylsulfonyl) derivatives using one equivalent of Oxone® in a tetrahydrofuran/water solvent system at room temperature. reading.ac.uk

Oxidizing AgentProductTypical Conditions
m-CPBASulfoxide (B87167) or SulfoneStoichiometry dependent
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry and catalyst dependent
Oxone® (KHSO₅)SulfoneTHF/water, room temperature. reading.ac.uk

Nucleophilic Displacement of the Methylthio Group

The methylthio group itself is a relatively poor leaving group. However, upon oxidation to the methylsulfinyl or, more effectively, the methylsulfonyl group, it is transformed into an excellent leaving group. This enables the facile nucleophilic aromatic substitution (SNAr) at the C3 position of the triazine ring.

Research on the displacement of these groups from a triazine core by the biological nucleophile glutathione (B108866) (GSH) has elucidated the nature of the displaced species. nih.gov The methylsulfonyl group is displaced as methanesulphinic acid, while the methylsulfinyl group is displaced as methanesulphenic acid. nih.gov This reactivity allows for the introduction of a wide array of nucleophiles—such as amines, alkoxides, and thiols—at the C3 position, providing a powerful strategy for the synthesis of diverse 1,2,4-triazine derivatives.

Reactivity of the 5-(4-Methylphenyl) Moiety

The 5-(4-methylphenyl), or p-tolyl, substituent is an aromatic ring whose reactivity is modulated by two competing electronic effects. The 1,2,4-triazine ring to which it is attached is strongly electron-withdrawing, which deactivates the phenyl ring toward electrophilic aromatic substitution reactions. byjus.com Conversely, the methyl group on the phenyl ring is an electron-donating and activating group. libretexts.org

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. byjus.comlibretexts.org However, the strong deactivation imparted by the triazine core would likely necessitate forcing conditions for these transformations to proceed on the pendant aryl ring.

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.com The feasibility and outcome of such reactions on the p-tolyl group of 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine are governed by the electronic effects of the substituents attached to the phenyl ring.

The phenyl ring is influenced by two competing factors:

The Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org

The 1,2,4-Triazin-5-yl Group: Heterocyclic systems like 1,2,4-triazine are electron-deficient due to the presence of multiple electronegative nitrogen atoms. Consequently, the triazine ring acts as a strong electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic attack. This deactivation occurs through a negative inductive effect (-I).

In the case of 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-, the para-position on the phenyl ring is already occupied by the triazine substituent. Therefore, electrophilic attack is directed to the ortho positions relative to the activating methyl group (C-3' and C-5' of the phenyl ring). Despite the deactivating effect of the triazine ring, the activating nature of the methyl group makes substitution possible, albeit likely requiring harsher conditions than the nitration of toluene, for example. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The predicted major products for these reactions are summarized in the table below. total-synthesis.comyoutube.com

ReactionTypical Reagents & ConditionsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)5-(3-Nitro-4-methylphenyl)-3-(methylthio)-1,2,4-triazine
BrominationBr₂, FeBr₃Br⁺5-(3-Bromo-4-methylphenyl)-3-(methylthio)-1,2,4-triazine
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)SO₃2-Methyl-5-(3-(methylthio)-1,2,4-triazin-5-yl)benzenesulfonic acid

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the phenyl ring represents another site for chemical modification. As a benzylic position, its C-H bonds are weaker than those of a typical alkyl group, making it susceptible to free-radical reactions.

A common transformation for benzylic methyl groups is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light or heat. This reaction selectively brominates the benzylic position to form a bromomethyl group.

Plausible Reaction Pathway:

Initiation: A radical initiator generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group, forming a stable benzylic radical and HBr. This benzylic radical is stabilized by resonance with the aromatic ring. The HBr then reacts with NBS to produce a molecule of bromine (Br₂). The benzylic radical reacts with Br₂ to form the product and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine.

This transformation yields 5-(4-(bromomethyl)phenyl)-3-(methylthio)-1,2,4-triazine, a versatile intermediate. The newly introduced bromomethyl group can subsequently participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).

ReactionReagentsIntermediatePotential Subsequent Products
Free-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat/light5-(4-(Bromomethyl)phenyl)-3-(methylthio)-1,2,4-triazineAlcohol (via hydrolysis with H₂O)
Nitrile (via reaction with NaCN)
Ether (via reaction with an alkoxide, RO⁻)

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are crucial concepts in understanding the outcomes of chemical reactions involving complex molecules like 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-.

Regioselectivity: This refers to the preference for bond formation at one position over another.

In the electrophilic aromatic substitution reactions discussed in section 3.3.1, the regioselectivity is dictated by the directing effects of the substituents on the phenyl ring. The activating, ortho, para-directing methyl group and the deactivating triazine group collaborate to direct the incoming electrophile to the position ortho to the methyl group (and meta to the triazine ring). This leads to the selective formation of the 3'-substituted isomer.

Reactions involving the 1,2,4-triazine ring itself can also be highly regioselective. For instance, in 1,3-dipolar cycloadditions involving related 1-alkyl-1,2,4-triazinium ylides, the reaction with unsymmetrical dipolarophiles can proceed in a regioselective manner, yielding specific pyrrolo[2,1-f] reading.ac.ukresearchgate.nettriazine isomers. nih.gov

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

For the reactions discussed in sections 3.3.1 and 3.3.2, no new stereocenters are formed, so stereoselectivity is not a factor.

However, in other transformations of the 1,2,4-triazine scaffold, stereoselectivity can be significant. For example, the condensation reaction of a related compound, 5-acyl-1,2,4-triazine, with a hydrazine (B178648) derivative was found to produce a hydrazone with a specific (E) configuration about the newly formed C=N double bond, indicating a high degree of stereoselectivity. researchgate.net While this reaction occurs on a different side chain, it illustrates that transformations involving the 1,2,4-triazine core or its substituents can proceed with distinct stereochemical control.

The specific regiochemical and stereochemical outcomes are highly dependent on the reaction type, substrate, and conditions, reflecting the nuanced reactivity of the 1,2,4-triazine framework.

Spectroscopic Characterization and Structural Elucidation of 1,2,4 Triazine, 5 4 Methylphenyl 3 Methylthio and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-triazine (B1199460) derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the substitution patterns on the triazine and phenyl rings. For instance, the methylthio group typically presents a distinct singlet peak around δ 2.5 ppm in ¹H NMR spectra.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, multidimensional NMR techniques are employed. unimi.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which is crucial for identifying adjacent protons within the 4-methylphenyl group. sdsu.eduscience.gov A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled, typically through two or three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is invaluable for assigning the carbons of the methylphenyl group and the methyl group of the methylthio substituent by linking them to their attached, pre-assigned protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduemerypharma.com This technique is particularly powerful for identifying quaternary carbons, such as C3, C5, and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. unimi.itemerypharma.com For example, correlations would be expected between the methylthio protons and the C3 carbon of the triazine ring.

Table 1: Representative NMR Data for 1,2,4-Triazine Derivatives

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
-SCH₃~2.7~15.0C3
-CH₃ (phenyl)~2.4~21.0Phenyl C3', C4', C5'
Triazine H6~8.8~150.0C5, Phenyl C1'
Phenyl H~7.3-8.0~128.0-140.0Other Phenyl C, Triazine C5

Determination of Conformational Preferences

The conformation of 1,2,4-triazine derivatives, particularly the rotational barriers of substituent groups, can be influenced by factors like protonation. tcu.edu While detailed conformational studies on 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine are not extensively reported, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of atoms. For related tris-aminosubstituted triazines, complex NMR spectra at different temperatures have been used to study the equilibrium between different rotamers. tdx.cat For the target compound, the orientation of the 4-methylphenyl ring relative to the triazine core is a key conformational feature that could be probed using such methods.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of the synthesized triazine compounds. mdpi.com It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in electron impact (EI) mass spectrometry provide valuable structural information. For 1,2,4-triazine derivatives, fragmentation often involves characteristic losses of small molecules or radicals. derpharmachemica.comjocpr.com A common fragmentation pathway for compounds with a methylthio group involves the loss of the thiomethyl radical (•SCH₃) or related fragments. derpharmachemica.com The triazine ring itself can undergo cleavage, leading to a series of daughter ions that are diagnostic for this heterocyclic system. derpharmachemica.comresearchgate.net For example, the molecular ion of a related triazine was observed to lose an amino group, followed by the loss of a thiocarbonyl group (C=S). derpharmachemica.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions. For various substituted 1,2,4-triazine and related heterocyclic systems, X-ray crystallography has been used to confirm their molecular structure unambiguously. mdpi.commdpi.com For instance, the analysis of a related 3-phenyl derpharmachemica.compleiades.onlinetriazino[5,6-c]quinoline confirmed a nearly planar conformation of the molecule, with the phenyl ring being slightly twisted relative to the main heterocyclic core. mdpi.com Such an analysis for 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine would precisely define the dihedral angle between the triazine and methylphenyl rings and detail the packing arrangement in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a rapid and non-destructive method for identifying functional groups and probing the bonding within a molecule. mdpi.com The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

FT-IR Spectroscopy: In the FT-IR spectrum of a 5-aryl-3-(methylthio)-1,2,4-triazine, characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=N and C=C stretching vibrations from the triazine and phenyl rings, and vibrations associated with the C-S bond. reading.ac.uk The stretching and ring-breathing vibrations of the triazine ring are typically observed in the 1600-1350 cm⁻¹ region. acs.org

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. researchgate.netnih.gov It is a valuable tool for analyzing the skeletal vibrations of the heterocyclic and aromatic rings.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational bands to specific molecular motions, providing a more detailed understanding of the molecule's vibrational characteristics. researchgate.net

Table 2: Typical Vibrational Frequencies for Substituted 1,2,4-Triazines

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium-Weak
C=N/C=C Ring Stretch1610-1450Strong-Medium
Triazine Ring Breathing~1350Medium
C-S Stretch700-600Weak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules.

UV-Vis Absorption Spectroscopy: 1,2,4-Triazine derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region and often lower intensity bands in the visible range. mdpi.com These absorptions are generally attributed to π–π* and n–π* electronic transitions. mdpi.commdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the triazine and aryl rings. sci-hub.se For example, expanding the fused aromatic ring system in related triazines can cause a shift in the lowest energy absorption maxima. mdpi.com

Fluorescence Spectroscopy: Many triazine derivatives exhibit fluorescence upon excitation with UV light. researchgate.net The emission wavelength, quantum yield, and lifetime are important parameters that characterize the excited state of the molecule. The fluorescence properties are also highly dependent on the molecular structure and the surrounding environment. Studies on related triazine-based materials have shown their potential as host materials for organic light-emitting diodes (OLEDs), indicating that these compounds can possess favorable emission characteristics. researchgate.net Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are often used to predict and interpret the electronic absorption spectra of these compounds. d-nb.infonih.gov

Computational and Theoretical Investigations of 1,2,4 Triazine, 5 4 Methylphenyl 3 Methylthio

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT methods using functionals like Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP) with basis sets such as 6-31G(d,p) have been successfully employed to model molecular structures and electronic properties. research-nexus.netnih.govresearchgate.net These calculations provide a robust theoretical framework for analyzing the molecule's behavior at the electronic level.

The electronic character of a molecule is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. research-nexus.netnih.gov

In studies of various 1,2,4-triazine derivatives, the HOMO is often distributed across the triazine ring and its substituents, particularly sulfur-containing groups, while the LUMO is typically centered on the electron-deficient triazine ring. jst.go.jp A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in designing molecules for applications like dye-sensitized solar cells, where efficient electron transfer is crucial. research-nexus.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for 1,2,4-Triazine Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (Eg, eV)Computational Method
5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT)-5.75-2.113.64DFT/B3LYP/6-31G(d,p) nih.gov
5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide-5.32-3.641.68Cyclic Voltammetry (Experimental) mdpi.com
Generic 3-(methylthio)-1,2,4-triazine derivative-6.50-1.205.30DFT/B3LYP/6-311++G(d,p) jst.go.jp

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis) by determining vertical excitation energies. research-nexus.netnih.govsci-hub.se Studies on 1,2,4-triazine derivatives have shown that TD-DFT calculations, often using functionals like CAM-B3LYP, can accurately predict absorption maxima (λmax) that are in good agreement with experimental data. research-nexus.netresearchgate.netsci-hub.se This predictive power is valuable for designing new dyes and functional materials with specific optical properties. griffith.edu.au For example, computational studies on triazine derivatives for dye-sensitized solar cells have successfully modeled their optoelectronic properties and absorption spectra. research-nexus.netnih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for a 1,2,4-Triazine Derivative

CompoundExperimental λmax (nm)Calculated λmax (nm)Computational Method
3-Phenylphenanthro[9,10-e] research-nexus.netrsc.orgresearchgate.nettriazine431Not specified, but calculations were performedTD-DFT mdpi.com
Generic 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol derivative~350-400Good agreement with experimentTD-DFT/B3LYP/6-311+G(d,p) sci-hub.se

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dewolframcloud.com The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For a molecule like 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the triazine ring due to their high electronegativity. researchgate.net This indicates these sites are the primary centers for interactions with electrophiles or for forming hydrogen bonds. The sulfur atom of the methylthio group may also exhibit some negative potential, while the hydrogen atoms of the methyl and phenyl groups would correspond to regions of positive potential. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govekb.eg For 1,2,4-triazine derivatives, MD simulations are particularly useful for investigating their behavior in a biological context, such as when bound to a protein target. rsc.orgrsc.orgnih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the conformational flexibility of the ligand in the binding site. rsc.orgnih.gov

In studies designing 1,2,4-triazine-based enzyme inhibitors, MD simulations have been used to confirm the stability of docking poses and to understand the dynamic interactions that contribute to binding affinity. nih.govrsc.org Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to confirm the structural stability of the complex throughout the simulation. nih.govekb.eg

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, predicting reactivity, and analyzing the structures of high-energy transition states. The 1,2,4-triazine ring is electron-deficient and is known to participate in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.gov

DFT calculations can be used to model the entire reaction pathway, determining whether a reaction proceeds through a concerted or a stepwise mechanism. researchgate.net For instance, computational studies on the reactions of azadienes like 1,2,4-triazines have explored the energetics of cycloaddition pathways, helping to explain reactivity and regioselectivity. researchgate.netnih.gov By calculating the activation energies associated with different potential pathways, researchers can predict the most favorable reaction mechanism, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In Silico Design and Prediction of Novel Analogues

The principles of computational chemistry are extensively applied in the rational design of novel molecules with desired properties, a field often referred to as in silico drug design. For 1,2,4-triazines, which are a prominent scaffold in medicinal chemistry, computational techniques are used to design and predict the activity of new analogues. eurekaselect.com

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and virtual screening are employed to identify promising new derivatives. rsc.orgnih.govbenthamdirect.com For example, in the development of 1,2,4-triazine-based COX-2 inhibitors, molecular docking was used to rationalize the binding modes of synthesized compounds within the enzyme's active site. nih.govresearchgate.net Similarly, 3D-QSAR models have been built for series of 1,2,4-triazine derivatives to correlate specific structural features with biological activity, thereby guiding the design of more potent compounds. rsc.orgnih.govnih.gov These in silico approaches significantly accelerate the drug discovery process by prioritizing the synthesis of candidates with the highest predicted efficacy and most favorable binding interactions. nih.govacs.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming experimentally determined structures, assigning signals in complex spectra, and understanding the electronic environment of atomic nuclei. For the compound 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- , theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide significant insights into its ¹H and ¹³C NMR spectra.

Theoretical Framework for NMR Chemical Shift Prediction

The prediction of NMR chemical shifts for 1,2,4-triazine derivatives is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.govmdpi.com This approach has been shown to yield a good correlation between calculated and experimental data for a variety of heterocyclic compounds. mdpi.comnih.gov The typical computational workflow involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is generally performed using a specific DFT functional, such as B3LYP or PBE0, in conjunction with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p). mdpi.comnih.govd-nb.info

Frequency Calculation: Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.

NMR Calculation: With the optimized geometry, the NMR shielding tensors are calculated using the GIAO method. It is common to employ a larger basis set for the NMR calculation to improve accuracy. mdpi.commdpi.com

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS.

Studies on related triazine and other nitrogen-containing heterocyclic systems have demonstrated that this methodology can reproduce experimental chemical shifts with a high degree of accuracy, often showing excellent linear correlation between the theoretical and experimental values. mdpi.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

For context, experimental ¹H NMR data for the closely related isomer, 3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine , shows chemical shifts at δ 2.46 (s, 3H, tolyl-CH₃), 2.74 (s, 3H, SCH₃), 7.37 (d, 2H, tolyl-H), 7.96 (d, 2H, tolyl-H), and 8.77 (s, 1H, triazine-H). reading.ac.uk The change in the position of the p-tolyl group from C6 to C5 is expected to induce noticeable changes in the chemical shifts, particularly for the triazine ring proton and carbons.

Below are tables representing the anticipated ¹H and ¹³C NMR chemical shifts for 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- , as would be predicted by DFT calculations.

Table 1: Predicted ¹H NMR Chemical Shifts (Note: These are representative values based on computational methods described in the literature for similar compounds.)

Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity
H (Triazine ring)8.5 - 9.0Singlet
H (p-methylphenyl, ortho to triazine)7.8 - 8.2Doublet
H (p-methylphenyl, meta to triazine)7.2 - 7.5Doublet
H (methylthio group)2.6 - 2.9Singlet
H (p-methylphenyl, methyl group)2.3 - 2.6Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (Note: These are representative values based on computational methods described in the literature for similar compounds.)

Atom NumberPredicted Chemical Shift (δ, ppm)
C3 (Triazine ring, attached to -SMe)165 - 170
C5 (Triazine ring, attached to p-tolyl)155 - 160
C6 (Triazine ring)145 - 150
C (p-methylphenyl, attached to triazine)130 - 135
C (p-methylphenyl, ortho to triazine)128 - 132
C (p-methylphenyl, meta to triazine)129 - 133
C (p-methylphenyl, para to triazine)140 - 145
C (methylthio group)12 - 16
C (p-methylphenyl, methyl group)20 - 23

The precise values in these tables would be dependent on the specific level of theory (functional and basis set) and the inclusion of solvent effects in the computational model. mdpi.com Nevertheless, these predictions provide a valuable, albeit theoretical, characterization of the compound's spectroscopic properties.

Applications of 1,2,4 Triazine, 5 4 Methylphenyl 3 Methylthio As a Synthetic Building Block and Molecular Scaffold

Utility in the Synthesis of Complex Heterocyclic Systems

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a highly reactive diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reactivity is a cornerstone of its application in building complex heterocyclic frameworks. The 5-(4-methylphenyl) and 3-(methylthio) substituents modulate the reactivity of the triazine core and provide handles for subsequent functionalization, enhancing its role as a versatile synthetic building block.

The primary utility of 1,2,4-triazines in constructing fused ring systems lies in their participation in cycloaddition reactions. The IEDDA reaction, where the electron-deficient triazine (diene) reacts with an electron-rich dienophile, is a powerful method for annulation. This reaction typically proceeds with the expulsion of a small molecule, such as dinitrogen (N₂), leading to the formation of a new heterocyclic ring fused to the original substrate or as a new aromatic system.

For instance, 5-substituted-3-(2-pyridyl)-1,2,4-triazines have been shown to react with aryne intermediates, generated in situ, to afford either IEDDA products or rearranged domino products. researchgate.net The reaction pathway is highly dependent on the substituents on both the triazine and the aryne. researchgate.net While the specific reaction of 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine is not detailed, the principles of these transformations are directly applicable. The methylthio group can be retained or can participate in subsequent reactions, while the 4-methylphenyl group influences the electronic properties and steric environment of the triazine core.

The synthesis of fused pyrazolo-triazole systems also highlights the versatility of the triazine core in annulation reactions, leading to compounds with potential biological activity. zsmu.edu.ua Furthermore, reactions of 4-amino-3-mercapto-1,2,4-triazine derivatives with bifunctional reagents like chloroacetyl chloride or α-haloketones lead to the formation of fused systems such as triazinothiadiazines. researchgate.netresearchgate.net These reactions underscore the capability of the substituted 1,2,4-triazine scaffold to undergo cyclization and annulation to produce diverse fused architectures.

Table 1: Representative Annulation Reactions Involving the 1,2,4-Triazine Core
Reaction TypeReactantsResulting Fused SystemKey Features
Inverse-Electron-Demand Diels-Alder (IEDDA)1,2,4-Triazine + Electron-rich alkene/alkynePyridines, DiazinesExpulsion of N₂; powerful method for constructing new aromatic heterocycles.
Reaction with ArynesSubstituted 1,2,4-Triazine + Aryne IntermediateFused aza-aromatics, Rearrangement productsPathway is substituent-dependent; allows for complex polycyclic system synthesis. researchgate.net
Condensation/CyclizationAmino/thiol-substituted 1,2,4-Triazine + Bifunctional electrophileTriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines, Thiazolo[3,2-b] researchgate.netzsmu.edu.uanih.govtriazinesBuilds fused five- or six-membered rings onto the triazine core. nih.govresearchgate.net

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netijpsr.info The compound 1,2,4-triazine, 5-(4-methylphenyl)-3-(methylthio)- serves as an excellent precursor for developing such bioactive agents from a mechanistic and structural standpoint.

The 3-methylthio group is a particularly useful functional handle. It can be easily displaced by nucleophiles or oxidized to a methylsulfinyl or methylsulfonyl group. This versatility allows for the introduction of diverse substituents to probe structure-activity relationships (SAR). For example, a series of 5-Aryl-3-(methylthio)-1,2,4-triazines were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov In this series, the 3-methylthio group was a common feature, while the aryl group at the 5-position was varied to optimize potency and selectivity. nih.gov The compound 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine emerged as a highly potent and selective COX-2 inhibitor, comparable to Celecoxib. nih.gov

Similarly, 3-(methylthio)-6-aryl-1,2,4-triazines, including the p-tolyl analogue (structurally isomeric to the title compound), have been used as intermediates in the synthesis of potent c-Met kinase inhibitors. reading.ac.uk The methylthio group was displaced by hydrazine (B178648), which was then used to construct a fused triazolotriazine ring system. reading.ac.uk This demonstrates a key strategy where the methylthio group acts as a leaving group to enable further heterocyclization, leading to more complex scaffolds with targeted biological activity. The 5-(4-methylphenyl) group serves to occupy specific hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. nih.gov

Table 2: Bioactive Scaffolds Derived from 3-(Methylthio)-1,2,4-triazine Precursors
Target ClassDerived ScaffoldRole of 3-(Methylthio) GroupRole of 5-Aryl Group
COX-2 Inhibitors5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazineRetained in final structure; contributes to binding.Varied to optimize potency and selectivity (e.g., 4-chlorophenyl). nih.gov
c-Met Kinase Inhibitors researchgate.netzsmu.edu.uanih.govTriazolo[4,3-b] researchgate.netzsmu.edu.uanih.govtriazinesDisplaced by hydrazine to enable fusion of the triazole ring. reading.ac.ukOccupies hydrophobic pockets in the kinase domain (e.g., p-tolyl). reading.ac.uk
h-DAAO Inhibitors6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesCan be a synthetic handle for introducing other functionalities.Forms key hydrophobic interactions with residues like Leu51 and His217. nih.gov
Anticancer AgentsN-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesThe 3-amino precursor is derived from the 3-thiol/methylthio derivative.Substitution on the aryl ring (e.g., 4-CF₃-C₆H₄) enhances metabolic stability and activity. mdpi.com

Role in Material Science (e.g., theoretical organic electronics, coordination chemistry ligands)

While less explored than its medicinal applications, the 1,2,4-triazine core possesses electronic characteristics that make it a candidate for applications in material science. Its inherent electron-deficient nature suggests potential use in organic electronics, where electron-accepting (n-type) materials are required. Theoretical studies on 1,2,4-triazine derivatives have been conducted to evaluate their suitability for use in dye-sensitized solar cells (DSSCs). nih.govd-nb.info

Computational studies using Density Functional Theory (DFT) have been employed to calculate properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap (Eg). nih.govd-nb.info These calculations help predict the optoelectronic properties and light-harvesting efficiency of materials. For 1,2,4-triazine-based dyes, the triazine core acts as an electron-accepting anchor. The 5-(4-methylphenyl) group in the title compound would act as part of the π-conjugated bridge or donor system, and the 3-(methylthio) group could be used to tune the electronic properties or serve as an attachment point to other components. The novel fluorinated 2,2′-bipyridines synthesized from pyridyl-1,2,4-triazines are also noted for their potential in designing advanced materials for molecular electronics. researchgate.net

In the realm of coordination chemistry, nitrogen-containing heterocycles are well-known for their ability to act as ligands, forming stable complexes with metal ions. Derivatives of 4-amino-1,2,4-triazine have been shown to chelate transition metal ions, forming stable complexes. researchgate.net The 1,2,4-triazine, 5-(4-methylphenyl)-3-(methylthio)- scaffold, with its multiple nitrogen atoms and the sulfur atom of the methylthio group, presents several potential coordination sites. It could act as a monodentate or bidentate ligand, with the potential for creating coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.

Development of Probes for Chemical Biology (focus on molecular interaction)

Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific biomolecules. The development of such probes requires a scaffold that can be functionalized with reporter groups (e.g., fluorophores) and recognition elements that ensure specific interaction with a biological target. The 1,2,4-triazine, 5-(4-methylphenyl)-3-(methylthio)- scaffold is a promising platform for this purpose.

The molecular interactions of 1,2,4-triazine-based inhibitors with their protein targets have been studied through molecular docking and dynamics simulations. For example, in the development of human D-amino acid oxidase (h-DAAO) inhibitors, the triazine core was found to form crucial hydrogen bonds with key residues like Gly313 and Arg283 in the active site. nih.gov The aryl substituent at the 5- or 6-position engages in important hydrophobic interactions with residues such as Leu51 and His217, which are critical for the stability of the inhibitor-protein complex. nih.gov

This detailed understanding of molecular interactions can guide the design of chemical probes. Starting with 1,2,4-triazine, 5-(4-methylphenyl)-3-(methylthio)-, the 4-methylphenyl group can be tailored to specifically target a protein pocket. The methylthio group can be replaced with a linker attached to a fluorescent reporter group. This strategy would create a probe where the triazine-aryl portion provides the binding affinity and specificity for the target protein, while the fluorophore allows for detection and quantification of the interaction. Although specific fluorescent probes based on this exact triazine have not been extensively reported, the foundational principles of its molecular interactions and synthetic accessibility make it a highly suitable scaffold for future development in this area. nih.gov

Q & A

Q. What are the common synthetic protocols for 1,2,4-triazine derivatives bearing methylthio and aryl substituents, and how can their efficiency be optimized?

The synthesis of 1,2,4-triazine derivatives typically involves cyclocondensation of thiosemicarbazides or functionalization of preformed triazine cores. For example, 5-(4-methylphenyl)-3-(methylthio)-1,2,4-triazine derivatives can be synthesized via nucleophilic substitution or cyclization reactions. Key methods include:

  • Catalytic cyclization : Intramolecular cyclization of intermediates like 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF with KOH catalysis (40% aqueous) at 100°C .
  • Acid-catalyzed reactions : Use of p-toluenesulfonic acid (p-TsOH) to facilitate condensation between 4-amino-3-mercapto-1,2,4-triazole and aldehydes .
  • Column chromatography purification : Post-synthetic purification using 20% ethyl acetate in hexane yields compounds with >90% purity .
    Optimization strategies include adjusting reaction temperature, solvent polarity, and catalyst loading to enhance regioselectivity and reduce side products.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 1,2,4-triazine derivatives?

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming substituent positions and stereochemistry. For instance, methylthio groups exhibit distinct singlet peaks near δ 2.5 ppm .
  • Mass spectrometry (LCMS) : High-resolution LCMS validates molecular formulas (e.g., C₁₀H₁₃N₆OS₂ for a derivative with molecular weight 296.9) .
  • Elemental analysis : Ensures purity by matching experimental and theoretical C, H, N, and S percentages .

Q. What preliminary biological activities have been reported for 1,2,4-triazine derivatives with methylthio and aryl groups?

Early studies highlight:

  • Antimalarial activity : Derivatives like 3-((2-methoxyethyl)thio)-3'-(methylthio)-5,5'-bi(1,2,4-triazine) show potent in vitro and in vivo activity against Plasmodium falciparum .
  • Antimicrobial potential : 1,2,4-triazole-3-thioacetate derivatives with dimethoxyphenyl substituents exhibit activity against Gram-positive bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 1,2,4-triazine derivatives with enhanced COX-2 selectivity?

SAR studies reveal that:

  • Methylsulfonyl and methylthio groups : Enhance COX-2 inhibition (IC₅₀: 0.1–0.2 µM) while reducing COX-1 affinity. For example, 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine has a selectivity index (SI) of 395, comparable to celecoxib .
  • Substituent positioning : Para-substituted aryl groups improve steric complementarity with the COX-2 active site, as demonstrated by 3D-QSAR and molecular docking .
    Methodological recommendations:
  • Perform comparative molecular field analysis (CoMFA) to map electrostatic and steric requirements.
  • Validate binding modes via X-ray crystallography or mutagenesis assays.

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for triazine-based antimalarials?

Discrepancies often arise from pharmacokinetic limitations. Solutions include:

  • Prodrug modification : Introducing hydrolyzable groups (e.g., acetyl) to improve solubility and bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways and modify labile substituents .
  • Dose-response optimization : In vivo studies with 3–6 mg/kg doses in murine models can bridge efficacy gaps observed in vitro .

Q. What understudied biological targets are promising for 1,2,4-triazine derivatives?

Emerging targets include:

  • Antifungal agents : Derivatives with 2,4- and 3,4-dimethoxyphenyl groups show uncharacterized activity against Candida spp. .
  • Analgesic applications : COX-2-selective triazines outperform indomethacin in pain models, warranting neuropharmacological studies .
  • Anticancer potential : Thiadiazole-triazine hybrids induce apoptosis in cancer cell lines via thioredoxin reductase inhibition .

Q. How can computational methods streamline the design of triazine-based therapeutics?

  • Molecular docking : Predict binding affinities using COX-2 (PDB: 3LN1) or Plasmodium dihydroorotate dehydrogenase (PDB: 1TV5) structures .
  • Machine learning : Train models on datasets of triazine derivatives with known IC₅₀ values to prioritize synthesis targets.
  • ADMET prediction : Tools like SwissADME assess drug-likeness and toxicity risks early in development .

Methodological Notes

  • Synthetic reproducibility : Always validate reaction conditions (e.g., KOH concentration, solvent purity) to avoid side products like thiadiazepines .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulations) to minimize misassignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.